
Methyl 3-(4-hydroxyphenyl)hex-4-ynoate
Descripción general
Descripción
“Methyl 3-(4-hydroxyphenyl)hex-4-ynoate” is a chemical compound with the CAS Number: 865234-02-2 . It has a molecular weight of 218.25 and its molecular formula is C13H14O3 . The compound is typically stored in a sealed, dry environment at 2-8°C .
Synthesis Analysis
The synthesis of “Methyl 3-(4-hydroxyphenyl)hex-4-ynoate” involves the reaction of the acid with potassium bicarbonate in acetone, followed by the addition of methyl iodide . The reaction is stirred at 40°C overnight, and then insolubles are removed by filtration and rinsed with acetone . The filtrate is concentrated to an oil which is purified on silica gel using 2.5% methanol in dichloromethane as eluent .Molecular Structure Analysis
The InChI Code for “Methyl 3-(4-hydroxyphenyl)hex-4-ynoate” is 1S/C13H14O3/c1-3-4-11(9-13(15)16-2)10-5-7-12(14)8-6-10/h5-8,11,14H,9H2,1-2H3 . The InChI key is BENPHURJTUUUSX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“Methyl 3-(4-hydroxyphenyl)hex-4-ynoate” is a liquid . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate, but it is a CYP1A2 inhibitor . The compound has a Log Po/w (iLOGP) of 2.49 . Its water solubility is 0.526 mg/ml .Aplicaciones Científicas De Investigación
Environmental Applications
A study by Ali, Rachman, & Saleh (2017) explored a resin with hydrophilic aminomethylphosphonate and hydrophobic pendants for environmental management. This resin showed efficacy in removing toxic metal ions and dyes from industrial wastewater, indicating potential applications in water technology and environmental cleanup.
Chemical Synthesis and Process Improvement
Research by Huo Xiao-jian (2010) focused on improving the yield of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate, an antioxidant and raw material for other antioxidants. The study achieved a higher yield using KOH as a catalyst, contributing to more efficient production processes in chemical manufacturing.
Antimicrobial Activity
The antimicrobial properties of methyl 3-(4-hydroxyphenyl)hex-4-ynoate derivatives were investigated by Mukovoz et al. (2017). These compounds showed promise in developing new antimicrobial agents, contributing to the ongoing search for effective treatments against various pathogens.
Antioxidant Properties
Research on the antioxidant properties of 4-hydroxycoumarin derivatives, which are structurally related to methyl 3-(4-hydroxyphenyl)hex-4-ynoate, was conducted by Stanchev et al. (2009). Their findings indicated that these compounds could serve as effective antioxidants, relevant in the context of preventing oxidative stress-related damage in biological systems.
Pharmaceutical Applications
A patent evaluation by Norman (2014) on the phosphatidylinositol 3-kinase-δ inhibitor, structurally related to methyl 3-(4-hydroxyphenyl)hex-4-ynoate, showed potential in treating respiratory diseases. This suggests the relevance of similar compounds in developing new pharmaceuticals.
Safety And Hazards
Propiedades
IUPAC Name |
methyl 3-(4-hydroxyphenyl)hex-4-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-3-4-11(9-13(15)16-2)10-5-7-12(14)8-6-10/h5-8,11,14H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENPHURJTUUUSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(CC(=O)OC)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-hydroxyphenyl)hex-4-ynoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Oxaspiro[4.5]decan-9-amine](/img/structure/B1426896.png)
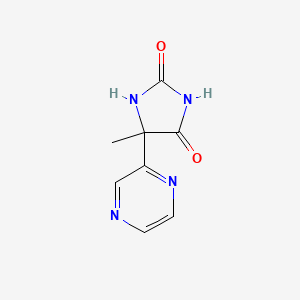
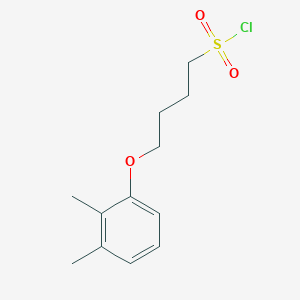

![[1-(Oxan-4-yl)piperidin-3-yl]methanol](/img/structure/B1426903.png)
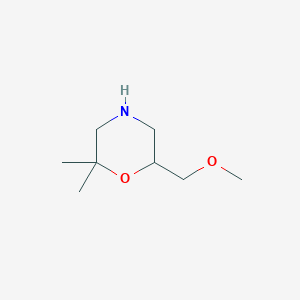
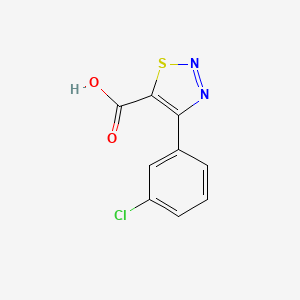
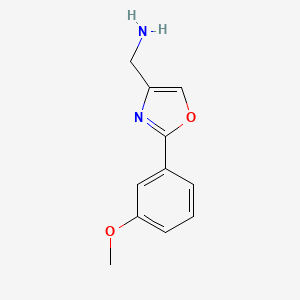
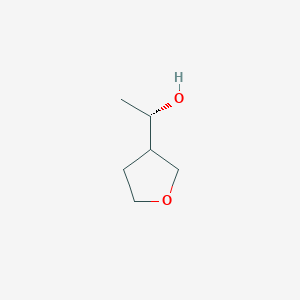
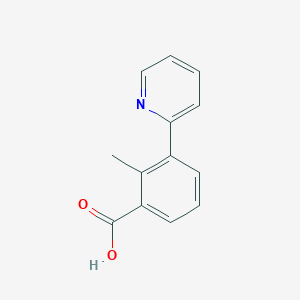
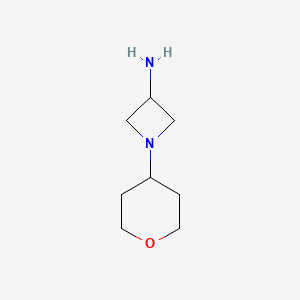
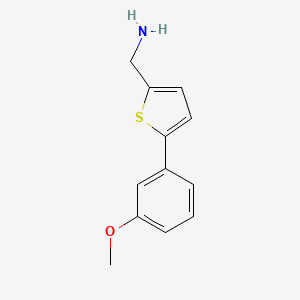
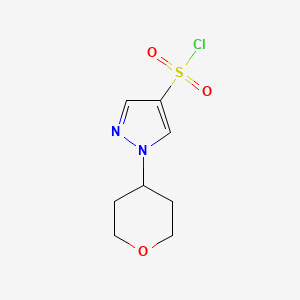
![[4-(1-methyl-1H-pyrazol-5-yl)phenyl]methanamine](/img/structure/B1426919.png)